molecular formula C15H22O2 B1248759 Peribysin C

Peribysin C

Cat. No. B1248759
M. Wt: 234.33 g/mol
InChI Key: JNYRITJWRVKNCG-LTDFUNFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peribysin C is a natural product found in Periconia and Periconia byssoides with data available.

Scientific Research Applications

Synthesis and Structural Revision

  • Diverted Total Syntheses of Peribysin Analogues: Kishor L. Handore and D. S. Reddy (2013) reported the synthesis of peribysin E and its analogues, highlighting a short route and diverted total synthesis method. This study is significant for understanding the structural and functional aspects of peribysins (Handore & Reddy, 2013).
  • Stereochemical Revision of Peribysins: Paresh R. Athawale et al. (2020) conducted a study to revise the stereochemistry of peribysins A, B, C, F, and G. This revision was essential for accurate understanding of peribysins’ molecular structure (Athawale et al., 2020).

Biological Activity and Applications

  • Cell-adhesion Inhibition: Takeshi Yamada et al. (2005) isolated peribysins E, F, and G and elucidated their absolute stereostructures. These compounds were found to inhibit the adhesion of human-leukemia HL-60 cells, indicating potential for therapeutic applications in cancer research (Yamada et al., 2005).

Structural Analysis and Revisions

  • Structural Revision of Peribysins C and D: H. Koshino et al. (2006) reported a structural revision of peribysins C and D, providing more accurate information on their molecular structure, which is crucial for understanding their biological functions (Koshino et al., 2006).
  • Synthesis and Biological Evaluation of Peribysins A and B: Hanuman P. Kalmode et al. (2018) accomplished the total synthesis of peribysins A and B, revising the structure of peribysin B and confirming their potential as cell-adhesion inhibitors (Kalmode et al., 2018).

properties

Product Name

Peribysin C

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,2R,3S,7R,9R)-2,3-dimethyl-10,14-dioxatetracyclo[7.5.1.02,7.012,15]pentadec-12(15)-ene

InChI

InChI=1S/C15H22O2/c1-9-4-3-5-11-6-12-13-10(7-16-12)8-17-14(13)15(9,11)2/h9,11-12,14H,3-8H2,1-2H3/t9-,11+,12+,14+,15+/m0/s1

InChI Key

JNYRITJWRVKNCG-LTDFUNFTSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1([C@H]3C4=C(CO[C@@H]4C2)CO3)C

Canonical SMILES

CC1CCCC2C1(C3C4=C(COC4C2)CO3)C

synonyms

peribysin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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